Di-tert-butyl azodicarboxylate
Overview
Description
Di-tert-butyl azodicarboxylate is a chemical compound with the molecular formula C10H18N2O4. It is known for its applications in organic synthesis, particularly in the Mitsunobu reaction, which is widely used in medicinal chemistry and organic synthesis . This compound is characterized by its tert-butyl and azo functional groups, making it a valuable reagent in various chemical reactions .
Preparation Methods
Di-tert-butyl azodicarboxylate can be synthesized through several methods. One common method involves a two-step reaction starting with the preparation of di-tert-butyl hydrazodiformate, followed by oxidation using N-bromosuccinimide (NBS) in the presence of pyridine and dichloromethane . Another method involves the use of pyridine and bromine in dichloromethane . These methods result in the formation of di-tert-butylazodicarboxylate as a yellow crystalline reagent, which is insoluble in water and has a melting point in the range of 90–92 °C .
Chemical Reactions Analysis
Di-tert-butyl azodicarboxylate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in reactions such as the oxidation of alcohols under aerobic conditions.
Reduction: It is involved in the reduction of nucleophilic substrates in the Mitsunobu reaction.
Common reagents used in these reactions include triphenylphosphine, N-bromosuccinimide, and various organocatalysts . The major products formed from these reactions include acyl hydrazinedicarboxylates, hexapeptide key fragments, and pyrroloisoquinoline templates .
Scientific Research Applications
Di-tert-butyl azodicarboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of di-tert-butylazodicarboxylate involves its role as an electrophilic reagent. In the Mitsunobu reaction, it facilitates the conversion of alcohols into various functional groups through an oxidation-reduction condensation reaction . The compound’s electrophilic nature allows it to participate in the formation of new bonds, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Di-tert-butyl azodicarboxylate is similar to other azodicarboxylates, such as diisopropyl azodicarboxylate and diethyl azodicarboxylate . it is unique due to its tert-butyl groups, which provide steric hindrance and influence its reactivity. This makes it particularly useful in reactions requiring high selectivity and specificity .
Similar compounds include:
- Diisopropyl azodicarboxylate
- Diethyl azodicarboxylate
- Dibenzyl azodicarboxylate
These compounds share similar functional groups but differ in their alkyl substituents, which affect their reactivity and applications in chemical synthesis .
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylimino]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)15-7(13)11-12-8(14)16-10(4,5)6/h1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSQWQOAUQFORH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306310 | |
Record name | Di-tert-butyl azodicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870-50-8 | |
Record name | Di-tert-butyl azodicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-tert-butyl azodicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-tert-butyl azodicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.634 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.